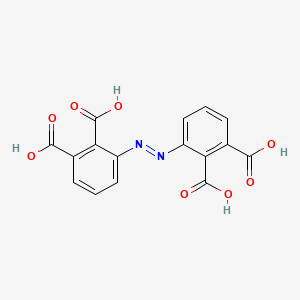
1,2-Benzenedicarboxylic acid, 3,3'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 3,3’-azobis- is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an azo group (-N=N-) linking two benzene rings. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- typically involves the reaction of 1,2-benzenedicarboxylic acid with an azo compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- is often scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,3’-azobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Esters or amides are commonly formed.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 3,3’-azobis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, 3,3’-azobis- can be compared with other similar compounds, such as:
Phthalic acid: Another dicarboxylic acid with similar structural features but without the azo group.
Isophthalic acid: A dicarboxylic acid with carboxylic groups in the meta position.
Terephthalic acid: A dicarboxylic acid with carboxylic groups in the para position.
The presence of the azo group in 1,2-Benzenedicarboxylic acid, 3,3’-azobis- makes it unique and imparts distinct chemical properties that are not observed in the other compounds.
Properties
Molecular Formula |
C16H10N2O8 |
|---|---|
Molecular Weight |
358.26 g/mol |
IUPAC Name |
3-[(2,3-dicarboxyphenyl)diazenyl]phthalic acid |
InChI |
InChI=1S/C16H10N2O8/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18-10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
TTZXAPYVQSZWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
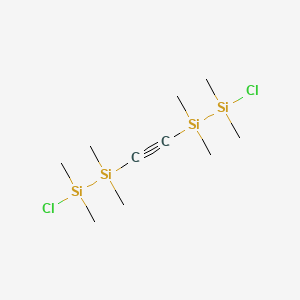
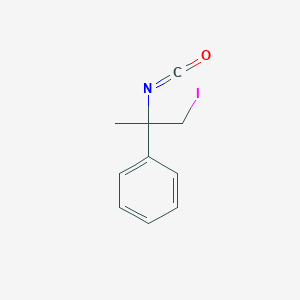
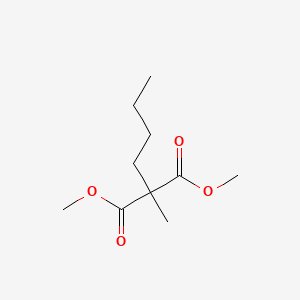
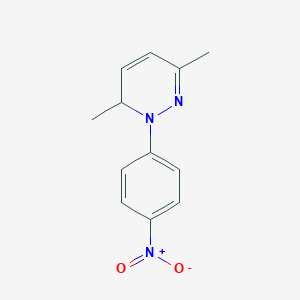
![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
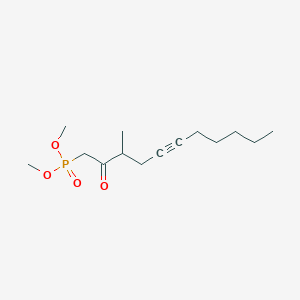

![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
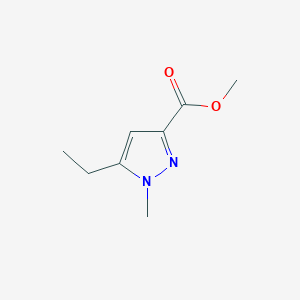
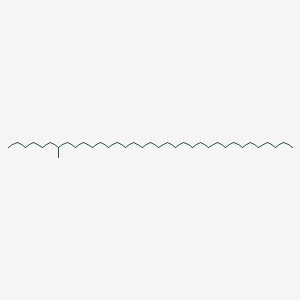
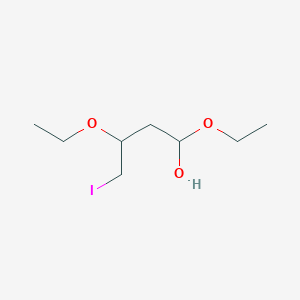
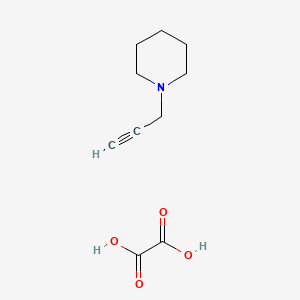
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
